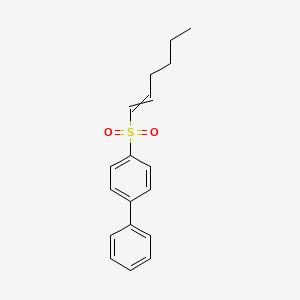
4-(Hex-1-ene-1-sulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl is an organic compound characterized by the presence of a sulfonyl group attached to a biphenyl structure with a hex-1-ene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the biphenyl compound in the presence of a base such as pyridine.
Attachment of the Hex-1-ene Group: The hex-1-ene group can be attached through a Heck reaction, where the biphenyl sulfonyl compound reacts with a hex-1-ene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, and ethanol.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl involves its interaction with molecular targets through its sulfonyl and hex-1-ene groups. These functional groups can form covalent or non-covalent interactions with proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The biphenyl core provides structural stability and can facilitate the compound’s binding to hydrophobic pockets within target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hex-1-ene-1-sulfonyl)benzene
- 4-(Hex-1-ene-1-sulfonyl)-2,2’-bipyridine
- 4-(Hex-1-ene-1-sulfonyl)phenylmethane
Uniqueness
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl is unique due to its specific combination of a biphenyl core with a sulfonyl and hex-1-ene substituent. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science.
Properties
CAS No. |
921772-92-1 |
|---|---|
Molecular Formula |
C18H20O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-hex-1-enylsulfonyl-4-phenylbenzene |
InChI |
InChI=1S/C18H20O2S/c1-2-3-4-8-15-21(19,20)18-13-11-17(12-14-18)16-9-6-5-7-10-16/h5-15H,2-4H2,1H3 |
InChI Key |
OTPYPSJTYXHYNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
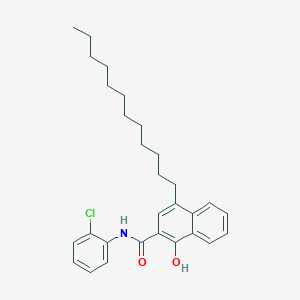
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
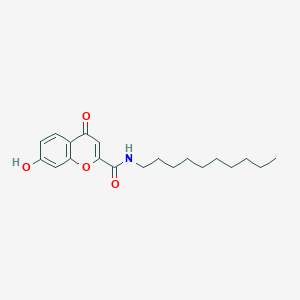
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
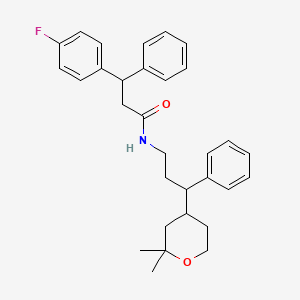
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
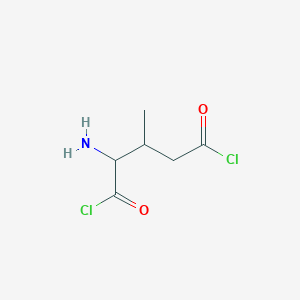
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
